molecular formula C18H19FN2O6S B1669506 CP-544439 CAS No. 230954-09-3

CP-544439

Cat. No.: B1669506
CAS No.: 230954-09-3
M. Wt: 410.4 g/mol
InChI Key: ZBRHTUMWSDPCMI-UHFFFAOYSA-N
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Description

CP-544439 is a complex organic compound with the molecular formula C18H19FN2O6S. This compound belongs to the class of diarylethers, which are characterized by two benzene rings linked through an ether group

Preparation Methods

The synthesis of CP-544439 involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research Applications

  • Osteoarthritis Treatment
    • Background : Osteoarthritis is characterized by the degradation of cartilage and changes in subchondral bone. MMP-13 is significantly involved in cartilage breakdown.
    • Study Findings : Research indicates that CP-544439 can effectively inhibit MMP-13 activity, leading to decreased cartilage degradation in animal models of osteoarthritis .
  • Cancer Therapy
    • Background : MMPs are implicated in tumor progression and metastasis due to their role in remodeling the extracellular matrix.
    • Application : Inhibition of MMP-13 by this compound may limit tumor invasion and metastasis in various cancers, making it a candidate for therapeutic intervention .
  • Inflammation
    • Background : MMPs are also involved in inflammatory processes.
    • Potential Use : this compound's ability to inhibit MMP-13 suggests its potential use in treating inflammatory diseases where MMPs contribute to tissue damage .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that after oral administration, this compound is distributed throughout various tissues, with significant metabolism occurring primarily through glucuronidation and reduction pathways .

Table 1: Pharmacokinetic Profile of this compound

ParameterRatDogHuman
Major Route of ExcretionFecesFecesUrine
% Unchanged Compound8.4%1.5%Not specified
Major MetaboliteNot specifiedGlucuronide conjugate M1Glucuronide conjugate M1
DistributionAll tissues except CNSAll tissuesNot specified

Case Studies

  • Osteoarthritis Model
    • A study involving the administration of this compound in a rat model demonstrated significant reductions in markers of cartilage degradation compared to controls, supporting its efficacy as an anti-degenerative agent in osteoarthritis .
  • Cancer Metastasis
    • In vitro studies showed that cells treated with this compound exhibited reduced migratory capabilities, indicating its potential role as an anti-metastatic agent .

Mechanism of Action

The mechanism of action of CP-544439 involves its interaction with specific molecular targets. One known target is a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) . The compound inhibits the activity of this enzyme, which plays a role in various biological processes, including tissue remodeling and inflammation.

Comparison with Similar Compounds

Similar compounds to CP-544439 include other diarylethers and sulfonyl amino compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

    N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: This compound has a trifluoromethyl group instead of a fluorophenoxy group, which may affect its chemical reactivity and biological activity.

    Tetrahydro-2H-pyran-4-carboxamide: This simpler compound lacks the sulfonyl amino group and fluorophenoxy group, making it less complex and potentially less active in certain biological assays.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

CP-544439 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components. This compound has garnered attention for its potential therapeutic applications in various pathological conditions, including obesity, cardiovascular diseases, and inflammatory disorders. The following sections provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and case studies that highlight its effects in vivo.

This compound exerts its biological effects primarily through the inhibition of MMP-13. This enzyme plays a crucial role in tissue remodeling and is implicated in several diseases characterized by excessive extracellular matrix degradation, such as arthritis and cancer. By inhibiting MMP-13, this compound can potentially modulate tissue remodeling processes and improve outcomes in these conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in both animal models and humans. Key findings include:

  • Absorption and Distribution : Following oral administration, this compound is distributed throughout various tissues, with notable exceptions in the central nervous system. A study utilizing whole-body autoradioluminography demonstrated that the compound was rapidly eliminated from most tissues except for the periodontal ligament .
  • Metabolism : Metabolic profiling indicates that this compound undergoes extensive biotransformation. In rats, the primary metabolic pathway involves glucuronidation, while reduction of the hydroxamate moiety is predominant in dogs. In humans, glucuronidation remains a significant pathway, with M1 being the major circulating metabolite .

In Vivo Studies

  • Obesity and Insulin Sensitivity : Research has shown that this compound administration in mice fed a high-fat diet (HFD) resulted in reduced fat mass and adipocyte size, alongside increased insulin sensitivity. This suggests that MMP-13 inhibition may play a role in metabolic regulation and obesity management .
  • Histological Changes : In histological evaluations of epididymal adipose tissue from treated mice, this compound demonstrated reduced adipocyte hypertrophy and increased collagen deposition, indicating improved structural integrity of adipose tissue .

Case Study 1: MMP Inhibition in Obesity

A study investigated the effects of this compound on mice subjected to an HFD. The results indicated:

  • Reduction in Fat Mass : Treated mice exhibited a significant decrease in overall fat mass compared to controls.
  • Enhanced Insulin Sensitivity : The compound improved insulin sensitivity metrics, suggesting potential applications for metabolic diseases.

Case Study 2: Tissue Remodeling in Arthritis Models

In models of arthritis, this compound was administered to evaluate its impact on joint health:

  • Decreased Inflammation : Histological analysis revealed reduced inflammatory markers within joint tissues.
  • Improved Joint Function : Functional assessments indicated enhanced mobility and reduced pain responses in treated animals.

Summary Table of Biological Activities

FeatureDescription
Target Enzyme MMP-13
IC50 Value 0.75 nM
Primary Metabolites Glucuronide conjugate M1
Key Effects Reduced fat mass, improved insulin sensitivity
Therapeutic Potential Arthritis, obesity, cardiovascular diseases

Properties

IUPAC Name

4-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxyoxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O6S/c19-13-1-3-14(4-2-13)27-15-5-7-16(8-6-15)28(24,25)21-18(17(22)20-23)9-11-26-12-10-18/h1-8,21,23H,9-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRHTUMWSDPCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047266
Record name CP-544439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230954-09-3
Record name CP-544439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230954093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-544439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-544439
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516DO4KL5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 4-[4-(4-fluorophenoxy)benzenesulfonylamino]tetrahydropyran-4-carboxylic acid N-benzyloxyamide(11.28 grams, 0.0225 mole) in ethyl acetate (600 mL) was treated with 5% palladium on barium sulfate (5.0 grams) and hydrogenated in a Parr™ shaker at 3 atmospheres pressure for 18 hours. After filtration through nylon (pore size 0.45 mm) to remove the catalyst, the filter pad was rinsed with methanol. Combined filtrate and rinse were evaporated and the residue taken up in hot methanol. Cooling afforded crude 4-[4-(4-fluorophenoxy)benzenesulfonylamino]-tetrahydropyran-4-carboxylic acid hydroxyamide (5.941 grams, 64%, mp 176-177° C.) as a white crystalline solid. The mother liquor was evaporated and the residue crystallized from 50% methanoldichloromethane to give additional 4-[4-(4-fluorophenoxy)benzenesulfonylamino]-tetrahydropyran-4-carboxylic acid hydroxyamide (0.660 grams, mp 184-185° C.) as white needles. The mother liquor was again evaporated and the residue crystallized from methanol/dichloromethane to give additional product (1.861 grams, mp 176-177° C.). Recrystallization of the first lot from methanol/dichloromethane provided analytically pure 4-[4-(4-fluorophenoxy)benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (3.091 grams, mp 184-185° C.).
Name
4-[4-(4-fluorophenoxy)benzenesulfonylamino]tetrahydropyran-4-carboxylic acid N-benzyloxyamide
Quantity
11.28 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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